Silicic acid, aluminum salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Silicic acid, aluminum salt is an inorganic compound characterized by its complex three-dimensional network structure formed by the condensation of silicic acid (SiO2(OH)2) and aluminum oxide (Al2O3). This compound is typically represented by the molecular formula Al₂Si₃O₉, indicating the presence of silicon, aluminum, and oxygen in its structure. Silicic acid, aluminum salt appears as a white or off-white powder and is known for its high melting point, approximately 1600°C, along with its insolubility in most common solvents. The compound is naturally found in minerals such as kaolinite and plays a significant role in various scientific fields due to its unique properties, including high surface area and variable charge characteristics.

Adsorption and Desorption Properties:

SAS exhibits interesting adsorption and desorption properties due to its large surface area and porous structure []. This makes it a potential candidate for research on removing contaminants from water or capturing specific molecules for analysis.

Catalyst Applications:

The Lewis acid sites present in the structure of SAS suggest its potential as a catalyst in various chemical reactions. Researchers are exploring its use in reactions like olefin polymerization, a process crucial in the plastics industry.

Drug Delivery Systems:

Due to its biocompatible nature, SAS is being investigated as a carrier material for drug delivery systems []. The porous structure of SAS could potentially encapsulate drugs and release them in a controlled manner within the body.

Ion Exchange Studies:

The presence of aluminum and silicon in SAS makes it a potential candidate for ion exchange studies. Researchers might explore its ability to selectively exchange ions in solution, which could be useful in separation processes or environmental remediation.

Material Science Research:

SAS can be used as a precursor for the synthesis of other materials with specific properties. Research in this area might involve using SAS to create new ceramics, zeolites, or other functional materials [].

Research indicates that silicic acid, aluminum salt may have biocompatible properties, making it a candidate for drug delivery systems. Its porous structure allows for potential encapsulation of drugs, facilitating controlled release within biological systems. Additionally, studies have explored its role in biomineralization processes and interactions with biological molecules, suggesting possible applications in medicine and biotechnology.

Silicic acid, aluminum salt can be synthesized through various methods:

- Reaction of Aluminum Sulfate with Sodium Silicate: This method involves mixing aluminum sulfate with sodium silicate in an aqueous medium under controlled conditions. The resulting product is filtered, washed, and dried.

- Sol-Gel Process: In industrial settings, the sol-gel method is often employed. This involves the hydrolysis and condensation of alkoxides in the presence of aluminum salts to produce high-purity materials that are then dried and calcined.

Studies on silicic acid, aluminum salt focus on its interaction with various ions and molecules. Its ability to selectively exchange ions makes it a candidate for ion exchange studies, which could be useful in separation processes or environmental remediation efforts. Research continues to explore these interactions under varying pH levels and solution compositions to understand their implications better.

Silicic acid, aluminum salt is unique due to its high temperature resistance, corrosion resistance, excellent electrical insulation properties, and ability to form stable complexes with metal ions. These characteristics make it suitable for a wider range of industrial applications compared to other silicates .

Silicic acid, aluminum salt represents a diverse family of inorganic compounds characterized by the combination of aluminum oxide and silicon dioxide components . The fundamental chemical formula for the simplest form is aluminum silicate with the composition Al₂SiO₅, representing a molecular weight of 162.05 grams per mole [3] [7]. However, silicic acid, aluminum salt compounds exhibit significant compositional diversity, with multiple formula variants reflecting different structural arrangements and hydration states [22].

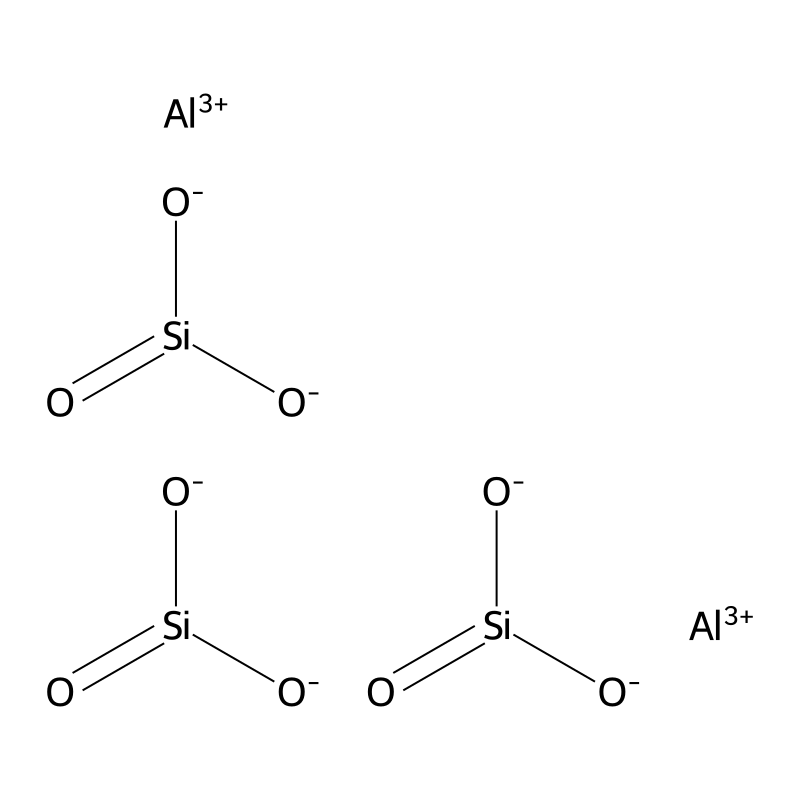

The complex forms of silicic acid, aluminum salt are represented by the molecular formula Al₂Si₃O₉, indicating a more intricate three-dimensional network structure formed through the condensation of silicic acid with aluminum oxide components . This particular variant has a molecular weight of 282.21 grams per mole and demonstrates the compound's ability to form extended silicate networks [22]. The structure consists of silicon-oxygen tetrahedra interconnected with aluminum ions, where aluminum ions coordinate to oxygen atoms in both tetrahedral and octahedral arrangements [11] [22].

Hydrated forms of silicic acid, aluminum salt are commonly encountered, particularly the dihydrate variant with the formula Al₂O₃·2SiO₂·2H₂O, corresponding to a molecular weight of 258.16 grams per mole [8]. These hydrated forms demonstrate the compound's capacity to incorporate water molecules into its crystal structure, significantly influencing both physical and chemical properties [8] [12]. The general formula for various silicic acid, aluminum salt compounds can be expressed as nSiO₂·mAl₂O₃·zNa₂O, where n ranges from 2-4, m ranges from 0.12-3.20, and z ranges from 0.11-4.5, reflecting the compositional flexibility of these materials .

| Common Name | Chemical Formula | Molecular Weight (g/mol) | General Structure |

|---|---|---|---|

| Aluminum Silicate | Al₂SiO₅ | 162.05 | Simple aluminum silicate |

| Silicic Acid, Aluminum Salt (Basic Form) | Al₂Si₃O₉ | 282.21 | Complex silicic acid aluminum salt |

| Silicic Acid, Aluminum Salt (Complex Form) | Al₂O₉Si₃ | 282.21 | Complex aluminum metasilicate |

| Aluminum Silicate Dihydrate | Al₂O₃·2SiO₂·2H₂O | 258.16 | Hydrated aluminum silicate |

| Aluminum Silicate (Polymorph Forms) | Al₆Si₂O₁₃ (Mullite) | 426.05 | High temperature aluminum silicate |

The molecular structure of silicic acid, aluminum salt features a complex three-dimensional network formed by the condensation of silicic acid molecules with aluminum oxide components [22]. The silicon atoms exist in tetrahedral coordination with oxygen atoms, while aluminum atoms can occupy both tetrahedral and octahedral sites within the structure [11]. This structural arrangement contributes to the compound's stability and unique properties, including high melting points and excellent thermal resistance [8].

Crystallographic Properties

Silicic acid, aluminum salt exhibits remarkable crystallographic diversity, existing in multiple polymorphic forms that demonstrate distinct structural characteristics and stability ranges [7] [16]. The three principal naturally occurring polymorphs of aluminum silicate are andalusite, kyanite, and sillimanite, each sharing the same chemical formula Al₂SiO₅ but displaying different crystal structures and physical properties [7] [16].

Andalusite crystallizes in the orthorhombic crystal system and typically appears as yellow, brown, green, or red crystals [16]. This polymorph demonstrates stability under low pressure and high temperature conditions, making it characteristic of contact metamorphic environments [16] [17]. The crystal structure of andalusite features aluminum atoms in both tetrahedral and octahedral coordination sites, with silicon atoms exclusively in tetrahedral coordination [16].

Kyanite adopts a triclinic crystal system and commonly exhibits blue to light-green coloration [16]. This polymorph is stable under high pressure and low temperature conditions, distinguishing it from other aluminum silicate forms [16] [17]. The crystal structure of kyanite displays unique directional hardness properties, showing greater strength perpendicular to certain crystallographic axes compared to parallel directions [31].

Sillimanite crystallizes in the orthorhombic system and appears as brown, pale-green, gray, or white needle-like crystals [16]. This polymorph represents the high pressure and high temperature stability field, commonly found in high-grade metamorphic rocks [16] [17]. The crystal structure of sillimanite demonstrates close-packed arrangements of aluminum and silicon atoms within the silicate framework [16].

| Mineral Form | Crystal System | Chemical Formula | Density (g/cm³) | Hardness (Mohs) | Stability Conditions |

|---|---|---|---|---|---|

| Andalusite | Orthorhombic | Al₂SiO₅ | 3.13 - 3.16 | 7.5 | Low pressure, high temperature |

| Kyanite | Triclinic | Al₂SiO₅ | 3.53 - 3.67 | 6.5 - 7.0 | High pressure, low temperature |

| Sillimanite | Orthorhombic | Al₂SiO₅ | 3.23 - 3.27 | 7.0 - 7.5 | High pressure, high temperature |

| Mullite (Synthetic) | Orthorhombic | Al₆Si₂O₁₃ | 3.03 - 3.17 | 6.0 - 7.0 | Synthetic, high temperature (>1000°C) |

The triple point of these three polymorphs occurs at a temperature of 500°C and a pressure of 0.4 gigapascals, representing the unique conditions where all three forms can coexist in equilibrium [7] [17]. This triple point relationship provides crucial information for understanding metamorphic processes and pressure-temperature conditions in geological environments [17].

Mullite represents a synthetic high-temperature form of aluminum silicate with the formula Al₆Si₂O₁₃ [7] [16]. This polymorph crystallizes in the orthorhombic system and constitutes the only thermodynamically stable intermediate phase in the aluminum oxide-silicon dioxide system at atmospheric pressure [7]. Mullite formation typically occurs at temperatures exceeding 1000°C, making it important for high-temperature ceramic applications [7] [16].

The crystallographic properties of silicic acid, aluminum salt are fundamentally influenced by the coordination environments of aluminum and silicon atoms within the structure [11] [4]. Silicon atoms consistently maintain tetrahedral coordination with four oxygen atoms, while aluminum atoms can occupy both tetrahedral and octahedral sites depending on the specific polymorph and local structural requirements [11] [4]. This coordination flexibility contributes to the diverse crystallographic forms observed in aluminum silicate compounds [11].

Physical Properties: Density, Melting Point, and Thermal Stability

The physical properties of silicic acid, aluminum salt demonstrate significant variation depending on the specific compositional form and crystallographic structure [8]. Density values range from 2.3 to 3.7 grams per cubic centimeter, with synthetic forms typically exhibiting lower densities compared to naturally occurring mineral polymorphs [8] [12]. The general aluminum silicate forms display densities between 2.3 and 2.8 grams per cubic centimeter, while the hydrated aluminum silicate dihydrate shows densities ranging from 2.3 to 2.5 grams per cubic centimeter [8] [12].

Melting point characteristics of silicic acid, aluminum salt indicate exceptional thermal stability, with decomposition or melting occurring at approximately 1600°C for most forms . This high temperature stability reflects the strong ionic and covalent bonding within the aluminum silicate framework structure . The hydrated forms demonstrate different thermal behavior, typically undergoing dehydration processes before reaching true melting points [8].

Thermal conductivity measurements reveal values ranging from 2.0 to 4.0 watts per meter-kelvin for aluminum silicate forms [8] [18]. The aluminum silicate dihydrate exhibits thermal conductivity of approximately 2.0 watts per meter-kelvin, while certain high-density forms can achieve thermal conductivities up to 4.0 watts per meter-kelvin [8] [18]. These thermal conductivity values position silicic acid, aluminum salt as moderately thermally conductive materials suitable for various thermal management applications [18].

The coefficient of thermal expansion for silicic acid, aluminum salt ranges from 2.5 to 6.3 × 10⁻⁶ per degree Celsius, depending on the specific form and crystallographic orientation [8] [23]. Standard aluminum silicate exhibits thermal expansion coefficients between 5.7 and 6.3 × 10⁻⁶ per degree Celsius, while the hydrated dihydrate form shows lower expansion coefficients ranging from 2.5 to 3.3 × 10⁻⁶ per degree Celsius [8] [23]. These relatively low thermal expansion coefficients contribute to the material's excellent thermal shock resistance [23] [24].

| Property | Aluminum Silicate (General) | Aluminum Silicate Dihydrate | Mineral Forms (Polymorphs) |

|---|---|---|---|

| Density (g/cm³) | 2.3 - 2.8 | 2.3 - 2.5 | 3.1 - 3.7 |

| Appearance | White to off-white powder | White, grayish, or yellowish powder | Various colors |

| Melting Point (°C) | ≈1600 | N/A (Decomposes) | 1500 - 1600 |

| Thermal Conductivity (W/m·K) | 2.0 - 4.0 | 2.0 | Variable |

| Coefficient of Thermal Expansion (×10⁻⁶/°C) | 5.7 - 6.3 | 2.5 - 3.3 | Variable |

| Specific Heat (J/kg·K) | 840 | 840 | Variable |

| Bulk Density (kg/m³) | 260 - 1600 | N/A | N/A |

| Refractive Index | 1.58 | N/A | Variable |

| Hardness (Mohs Scale) | 6.5 - 7.5 | N/A | 6.5 - 7.5 |

Specific heat capacity measurements indicate values of approximately 840 joules per kilogram-kelvin for most aluminum silicate forms [8]. This specific heat value reflects the material's capacity to store thermal energy and influences its behavior in thermal cycling applications [8] [24]. The bulk density of silicic acid, aluminum salt varies considerably based on processing conditions and particle size distribution, ranging from 260 to 1600 kilograms per cubic meter [12] [24].

Thermal stability extends beyond simple melting point considerations to include structural stability under various temperature conditions [21] [24]. The compound maintains structural integrity up to temperatures approaching 1600°C, with some polymorphic transitions occurring at intermediate temperatures [7] [21]. The sillimanite phase demonstrates particularly high thermal stability, maintaining its crystal structure up to temperatures exceeding 1500°C [21] [25].

Mechanical properties include hardness values ranging from 6.5 to 7.5 on the Mohs scale, indicating significant mechanical strength and abrasion resistance [7] [16]. The refractive index of standard aluminum silicate forms measures approximately 1.58, contributing to its optical properties and potential applications in optical materials [12] [31].

Chemical Properties: Reactivity, Solubility, and Surface Chemistry

The chemical properties of silicic acid, aluminum salt are characterized by low overall reactivity combined with specific interactions under certain conditions [10]. Solubility in water ranges from insoluble to sparingly soluble, depending on the specific form, particle size, and crystallographic structure [9] [10]. The compound typically exhibits minimal dissolution in pure water, with solubility increasing under specific pH conditions and in the presence of complexing agents [10] [20].

Aqueous solutions containing silicic acid, aluminum salt typically display alkaline pH values ranging from 8.0 to 8.5 [10] [12]. This alkaline behavior results from the formation of aluminum hydroxide species when the compound interacts with water molecules [10] [20]. The pH behavior is particularly relevant in applications involving aqueous systems, where the compound can influence solution chemistry through aluminum and silicate ion release [10] [20].

Chemical reactivity encompasses several important reaction types, including condensation, hydrolysis, and complexation processes . Condensation reactions occur when silicic acid polymerizes to form extended polysilicate chains, particularly in aqueous solutions under appropriate pH conditions [20]. Hydrolysis reactions involve the breakdown of aluminum-oxygen and silicon-oxygen bonds, releasing constituent aluminum and silicate components under specific conditions .

Complexation represents a significant aspect of the chemical behavior, as silicic acid, aluminum salt demonstrates the ability to form stable complexes with various metal ions [10]. This complexation capacity results from the large surface area and multiple coordination sites available within the aluminum silicate structure [11]. The formation of metal complexes can significantly influence the precipitation and solubility behavior of other metallic species in solution [10] [20].

Surface chemistry characteristics include substantial Brunauer-Emmett-Teller surface areas ranging from 400 to 1200 square meters per gram for mesoporous forms [11] [19]. These high surface areas result from the porous structure developed during synthesis or processing conditions [11] [19]. Pore volume measurements indicate values between 0.03 and 0.6 cubic centimeters per gram for porous forms, directly related to the specific porosity and structural characteristics [19].

| Property/Behavior | Typical Values/Characteristics | Notes |

|---|---|---|

| Solubility in Water | Insoluble to sparingly soluble | Depends on crystalline form and particle size |

| pH in Aqueous Solution | 8.0 - 8.5 (alkaline) | Due to aluminum hydroxide formation |

| Thermal Stability | Stable up to 1600°C | Polymorphic transitions at high temperatures |

| Chemical Reactivity | Low reactivity; forms complexes with metal ions | Enhanced by high surface area |

| Surface Area (BET) (m²/g) | 400 - 1200 (mesoporous forms) | Varies with synthesis conditions |

| Pore Volume (cm³/g) | 0.03 - 0.6 (porous forms) | Related to porosity and structure |

| Electrical Conductivity | Insulating (>10¹⁴ ohm-cm) | Excellent electrical insulator |

| Dielectric Constant (at 1 MHz) | 5.3 | Temperature and frequency dependent |

| Volume Resistivity (ohm-cm) | >10¹⁴ | Suitable for electrical applications |

Electrical properties demonstrate excellent insulating characteristics, with volume resistivity values exceeding 10¹⁴ ohm-centimeters [26] [31]. The dielectric constant measures approximately 5.3 at 1 megahertz frequency, indicating suitable properties for electrical insulation applications [26] [31]. These electrical characteristics remain stable across wide temperature ranges, contributing to the material's utility in high-temperature electrical applications [26] [27].

Adsorption and desorption properties result from the large surface area and porous structure characteristic of many silicic acid, aluminum salt forms [11]. These properties enable potential applications in molecular separation, catalysis, and environmental remediation processes [11]. The porous structure facilitates the encapsulation and controlled release of various molecular species [19].

Silicic acid, aluminum salt occurs extensively in nature through various aluminum silicate minerals that serve as primary sources for both natural extraction and synthetic production processes. These naturally occurring minerals represent the foundation from which industrial synthesis methods have been developed and optimized [1] [2] [3].

Kaolinite represents the most abundant and commercially significant natural source of silicic acid, aluminum salt. This hydrated aluminum silicate mineral, with the chemical formula Al₂Si₂O₅(OH)₄, forms through the chemical weathering of aluminum-rich feldspars contained in granites and pegmatites [2] [4]. Kaolinite deposits appear in soil and rock formations across vast regions worldwide, including Southeast Asia, Western and Eastern Europe, South America, Australia, and Sub-Saharan Africa [2]. In the United States, kaolinite is most abundant in Georgia, particularly around Sandersville, which serves as the world's kaolin capital [2].

Feldspar minerals constitute the single most abundant mineral group on Earth, accounting for approximately 60% of exposed rocks as well as soils, clays, and other unconsolidated sediments [3] [5]. The feldspar group includes aluminum silicates of sodium, potassium, and calcium, with chemical formulas ranging from KAlSi₃O₈ to NaAlSi₃O₈ to CaAl₂Si₂O₈ [3] [5]. These minerals form through crystallization from magma as both intrusive and extrusive igneous rocks and are also present in many types of metamorphic rock [5]. Feldspar processors commonly report co-product recovery of mica and silica sand during extraction operations [3].

Aluminum silicate polymorphs including andalusite, kyanite, and sillimanite represent critical natural sources with the identical chemical composition Al₂SiO₅ but different crystal structures [1] [6]. The triple point of these three polymorphs is located at a temperature of 500°C and a pressure of 0.4 gigapascals [1]. Andalusite forms at low pressures, kyanite develops under high-pressure conditions, and sillimanite crystallizes at high temperatures [7]. These minerals are commonly found in metamorphic rocks and serve as index minerals for determining metamorphic conditions [1] [6].

Mullite occurs extremely rarely in natural form, making it the least abundant natural source of silicic acid, aluminum salt [8] [9]. Natural mullite was first described in 1924 for an occurrence on the Isle of Mull, Scotland, where it appears as argillaceous inclusions in volcanic rocks [8] [10]. Additional natural occurrences include inclusions in sillimanite within tonalite at Val Sissone, Italy, and associations with emery-like rocks in Argyllshire, Scotland [8]. The rarity of natural mullite has necessitated extensive industrial synthesis methods to meet commercial demands [9].

The geographical distribution of these mineral sources significantly influences global production patterns. The top states producing feldspar in the United States are North Carolina, Virginia, California, Oklahoma, Idaho, Georgia, and South Dakota, in descending order of estimated tonnage [3]. Feldspar is mined from large granite bodies called plutons, from pegmatites formed when crystallizing granite concentrates in liquid and vapor-rich pockets, and from sands composed primarily of feldspar [3].

Industrial Synthesis Techniques

Industrial synthesis of silicic acid, aluminum salt employs several sophisticated techniques designed to produce materials with specific properties and compositions tailored to diverse applications. These methods range from simple precipitation reactions to complex multi-stage processes that enable precise control over product characteristics .

Aluminum Sulfate-Sodium Silicate Precipitation represents the most widely employed industrial method for producing silicic acid, aluminum salt. This technique involves the controlled reaction between aluminum sulfate and sodium silicate in aqueous medium under carefully monitored conditions [14] . The manufacturing process involves preparation of sodium silicate solution followed by reaction with aluminum sulfate at predetermined temperatures [14]. The resultant slurry is pumped into filter presses, and the product after filtration is dried and packed [14]. Major equipment requirements include wooden reactor vessels, wooden tanks, pulverizers, pumps, driers with trays, filter presses, boilers, compressors, and water tanks [14].

The technology for production of aluminum silicate through this method has been developed by the Bhabha Atomic Research Centre in India and is marketed by the National Research Development Centre [14]. Production capacity typically reaches 225 tonnes annually based on 0.75 tonnes per day production rate with 300 working days per year in single shift operations [14]. The major raw materials required include sodium silicate and aluminum sulfate, which are readily available through chemical dealers and agents in major cities and industrial towns [14].

Sol-Gel Processing has emerged as a highly versatile and controllable method for synthesizing silicic acid, aluminum salt with tailored properties. This technique involves the hydrolysis and condensation of alkoxides, such as tetraethyl orthosilicate, in the presence of aluminum salts [15] [16]. The sol-gel process allows for production of high-purity and homogeneous materials through a series of carefully controlled stages including hydrolysis, condensation, gelation, drying, and calcination [15] [16].

Optically clear, homogeneous aluminosilicate gels can be prepared by sol-gel methods across a wide range of aluminum-silicon compositions, with bonded aluminum content ranging from 0 to 70% [15]. This represents a significant advantage over traditional melting processes in silicate glasses, which can achieve only 10% aluminum content [15]. The precursors typically include aluminum nitrate and tetraethyl orthosilicate, with n-propanol serving as the solvent [15]. Synthesis is carried out at 80°C without time-consuming sol formation requirements [15].

Advanced sol-gel synthesis employing a two-step process using ammonia has demonstrated exceptional results in producing mesoporous aluminum silicate with high specific surface areas [16] [17]. This method involves first forming an aluminum hydroxide sol by adding ammonia solution to aluminum nitrate, followed by dropping sodium silicate solution into the prepared sol to generate the final gel [17]. The resulting aluminum silicate powder exhibits mesoporous structure with specific surface areas reaching 430 square meters per gram, significantly higher than materials produced through co-precipitation methods [17].

Co-precipitation Techniques provide a straightforward approach for industrial production of silicic acid, aluminum salt, particularly suitable for applications requiring lower costs rather than specialized properties [17]. This method involves direct mixing of aluminum and silicon precursors in aqueous solution, resulting in immediate precipitation of the aluminum silicate product [17]. While co-precipitation produces materials with lower specific surface areas compared to sol-gel methods, it remains valuable for applications such as fillers and basic industrial uses [17].

The co-precipitation process typically employs sodium silicate solution and aluminum nitrate as primary reactants [17]. The aluminum silicate powder produced through co-precipitation exhibits lower specific surface area around 158 square meters per gram and particles with sharp edges resembling a glassy state [17]. Despite these limitations, co-precipitation maintains importance in industrial applications due to its simplicity and economic advantages [17].

Copolymerization Methods represent an advanced industrial technique that first mixes sodium silicate and aluminum sulfate, followed by alkalization and polymerization using alkaline substances such as sodium aluminate, sodium carbonate, or sodium hydroxide [18]. This approach enables production of poly-silicate aluminum sulfate coagulants with enhanced properties for specialized applications [18]. The copolymerization method allows for precise control over product characteristics through manipulation of synthesis parameters including silica source modality, aluminum-to-silicon ratios, and basicity levels [18].

Research has demonstrated that poly-silicate aluminum sulfate prepared using low modulus water glass exhibits superior properties including low turbidity and enhanced stability [18]. The optimal synthesis conditions for copolymerization methods include specific aluminum-to-silicon molar ratios and carefully controlled pH conditions to achieve desired product characteristics [18].

Reaction Mechanisms: Aluminum Sulfate-Sodium Silicate Interactions

The reaction between aluminum sulfate and sodium silicate represents a complex series of chemical processes involving hydrolysis, condensation, and polymerization reactions that ultimately lead to the formation of silicic acid, aluminum salt [19] [18] [20]. Understanding these mechanisms is crucial for optimizing synthesis conditions and controlling product properties .

Initial Hydrolysis Reactions commence when aluminum sulfate dissolves in aqueous solution, undergoing extensive hydrolysis to form various aluminum hydroxide species [20]. At neutral pH ranges between 7.1 and 8.6, aluminum ions hydrolyze to form Al(OH)₄⁻ species, which subsequently react with silicic acid derived from sodium silicate to create aluminosilicate compounds featuring aluminum-oxygen-silicon bonds . The hydrolysis process is highly pH-dependent, with different aluminum species predominating at various pH levels .

The stoichiometry of the initial precipitation typically adopts a 1:2 aluminum-to-silicon ratio, with sodium acting as a counter-ion maintaining aluminum-to-sodium ratios of approximately 4:1 to 5:1 . This stoichiometric relationship significantly influences the final product composition and properties . The precipitation rate varies considerably with pH, showing moderate rates at pH 7.1 and accelerated rates at pH 8.6 .

Condensation and Polymerization Processes follow the initial hydrolysis stage, involving the formation of complex aluminosilicate networks through condensation reactions between aluminum hydroxides and silicic acid [18] [21]. Upon modification of sodium silicate with aluminum sulfate, Al(OH)₄⁻ and Si(OH)₄ undergo polymerization reactions, forming several aluminum-silicate polymeric structures [20]. These condensation reactions create stable aluminum-oxygen-silicon linkages that constitute the fundamental building blocks of the final aluminum silicate product [21].

The polymerization mechanism involves the progressive development of three-dimensional networks through the linking of aluminum and silicon tetrahedra [21]. Fourier-transform infrared spectroscopy analysis confirms that added polysilicate reacts with aluminum and its hydrolysis products through aluminum-oxygen-silicon bonds to form hydroxyl-aluminosilicate structures [21]. This process leads to decreased aluminum-oxygen-aluminum bonds as evidenced by weakened absorption peaks at 931 wavenumbers [21].

pH-Dependent Reaction Pathways exhibit critical influence over the reaction mechanisms and final product characteristics [18]. At pH values below 3.5, excess acidity can disrupt the formation of stable aluminosilicate structures, while pH levels above 5.0 may lead to unwanted side reactions . The optimal pH range of 3.5 to 5.0 provides the necessary conditions for controlled precipitation and polymerization .

Research has demonstrated that pH regulation plays a key role in determining the final zeolite topology when the same aging gel composition is used [22]. Decreasing basicity promotes condensation between silicon and silicon/aluminum species, thereby increasing the framework density of resulting aluminosilicates [22]. This pH-dependent selectivity enables the synthesis of different aluminum silicate phases from identical starting materials through simple pH adjustments [22].

Kinetic Considerations and Optimization Parameters significantly affect the efficiency and characteristics of aluminum sulfate-sodium silicate interactions [18]. The molar ratio of aluminum to silicon critically affects product stability and flocculation efficiency, with optimal ratios typically ranging from 1:1 to 2:1 . Stirring time and intensity must be carefully controlled, as prolonged stirring may disrupt silica-aluminum polymer networks, reducing product stability .

Temperature effects on reaction kinetics show that elevated temperatures between 50°C and 100°C enhance reaction rates and improve crystallinity, while temperatures above 150°C may cause rapid gelation that compromises product quality . Aging time requirements typically range from 6 to 24 hours to ensure complete polymerization and enhanced stability of the final product .

Characterization and Mechanism Verification employs multiple analytical techniques to confirm reaction mechanisms and product formation . pH titration and gravimetric analysis for silicon dioxide content provide quantitative confirmation of reaction progress . Spectroscopic techniques including X-ray diffraction and Fourier-transform infrared spectroscopy enable identification of polymer formation and structural characteristics [21].

Advanced characterization methods such as aluminum-27 nuclear magnetic resonance spectroscopy allow determination of aluminum species distribution in the final products [18]. These analytical approaches confirm the formation of aluminum-oxygen-silicon linkages and verify the successful synthesis of aluminosilicate materials with desired properties [18].

Advanced Production Methods: Sol-Gel and Hydrothermal Processes

Advanced production methods for silicic acid, aluminum salt encompass sophisticated techniques that enable precise control over material properties, morphology, and functionality beyond conventional synthesis approaches [23] [24] [15]. These methods include sol-gel processing and hydrothermal synthesis, which offer unique advantages for producing high-performance materials with tailored characteristics [16] [25] [26].

Sol-Gel Processing Methodologies represent highly versatile approaches for synthesizing aluminosilicate materials with exceptional control over composition, structure, and properties [23] [15] [16]. The hybrid sol-gel route enables synthesis of aluminosilicates with varying alumina-to-silica molar ratios ranging from 3:1 to 3:4, using combinations of aluminum and silicon precursors [23]. This flexibility allows for systematic variation of material properties to meet specific application requirements [23].

The sol-gel process typically involves sequential stages of hydrolysis, condensation, gelation, drying, and calcination, each requiring precise control of temperature, time, and atmospheric conditions [16] [25]. Temperature progression typically begins with hydrolysis at 25-80°C, followed by condensation at 80-120°C, gelation at 80-150°C, drying at 100-200°C, and final calcination at 400-800°C [16]. Duration requirements vary from 1-6 hours for hydrolysis to 12-48 hours for drying stages [16].

Advanced two-step sol-gel methods using ammonia have demonstrated exceptional capabilities for producing mesoporous aluminum silicate materials with high specific surface areas [16] [17]. This approach involves initial formation of aluminum hydroxide sol through ammonia addition to aluminum precursor solutions, followed by incorporation of sodium silicate to generate the final gel structure [17]. The resulting materials exhibit mesoporous structures with specific surface areas reaching 430 square meters per gram [17].

Hydrothermal Synthesis Techniques enable the production of highly crystalline aluminosilicate materials under controlled high-temperature and high-pressure conditions [24] [27] [28]. The hydrothermal method utilizes aqueous sodium hydroxide solutions under pressure at elevated temperatures ranging from 180°C to 250°C with corresponding saturated steam pressures [24]. This approach facilitates the decomposition and reconstruction of aluminum silicate precursors into thermodynamically stable crystalline phases [24].

Critical parameters for hydrothermal synthesis include the ratio of silicon dioxide to aluminum oxide, which must exceed 30:1 by weight, and the ratio of silicon dioxide to sodium oxide, which should be at least 1.5:1 [24]. These ratios ensure complete decomposition of aluminum silicate starting materials and formation of soluble sodium silicate solutions containing dissolved aluminum in aluminate form [24]. Temperature optimization typically targets 200°C as the optimal value within the 150-250°C range [24].

Pressure conditions for hydrothermal synthesis range from 0.5 to 5.0 megapascals, with 2.0 megapascals representing typical operating conditions [24]. Higher pressures enhance the solubility of silicate components and promote complete dissolution of aluminum silicate precursors [24]. Crystallization times vary from 8 to 72 hours, with longer durations favoring the formation of larger, more perfect crystals [24].

Fluidized Bed Hydrothermal Processing represents an advanced variation of hydrothermal synthesis that enhances mass transfer and reaction efficiency through continuous circulation of the liquid phase [24]. This technique maintains the solid bed in a fluidized state through pump-recirculation of the liquid phase, which flows into the reaction vessel under pressure from below [24]. The liquid phase includes both the aqueous sodium hydroxide used as reactant and the aluminate-containing sodium silicate solution formed during the reaction [24].

Heating of the reaction mixture to necessary reaction temperatures is achieved through direct introduction of saturated steam into the reaction vessel, which enhances fluidization of the solid bed [24]. This approach provides superior heat transfer characteristics and more uniform reaction conditions compared to conventional static hydrothermal methods [24]. The fluidized bed configuration also enables continuous processing capabilities for large-scale industrial applications [24].

Zeolite Synthesis Through Advanced Methods demonstrates the capabilities of sol-gel and hydrothermal techniques for producing specialized aluminosilicate materials with molecular sieve properties [29] [22] [30]. Efficient synthesis of zeolites with different topologies including SSZ-23, SSZ-13, and SSZ-25 can be achieved through pre-aging and pH regulation in fluorine-free conditions [22]. The crystallization time can be significantly shortened to 3 days using these advanced techniques, representing nearly half the time required by conventional routes in fluoride media [22].

The basicity of aging gels plays a key role in determining final zeolite topology, with different phases achievable simply by changing the basicity of identical starting gel compositions [22]. Decreasing basicity promotes condensation between silicon and silicon/aluminum species, thereby increasing framework density of resulting zeolites [22]. This demonstrates the exceptional level of control achievable through advanced sol-gel and hydrothermal processing methods [22].

Process Optimization and Scale-Up Considerations for advanced production methods require careful attention to multiple interacting parameters [23] [16] [26]. Sol-gel synthesis optimization involves controlling precursor concentrations, pH conditions, temperature profiles, and aging times to achieve desired material properties [26]. For mesoporous aluminosilicate synthesis, implementation of sol-gel processing initially in acidic medium followed by alkaline conditions enables production of materials with specific surface areas of 660 square meters per gram and mesopore volumes of 0.74 cubic centimeters per gram [26].

Hydrothermal process optimization focuses on achieving optimal ratios of silicon dioxide to aluminum oxide, typically ranging from 50:1 to 150:1, to ensure complete decomposition while maintaining economic viability [24]. Lower ratios below 30:1 significantly decrease the hydrothermally decomposable percentage of aluminum silicate precursors [24]. Scale-up considerations include maintaining uniform temperature and pressure distribution, ensuring adequate mass transfer, and implementing appropriate safety measures for high-pressure operations [24].

Use Classification

General Manufacturing Information

Industrial gas manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum refineries

Aluminatesilicate: ACTIVE

Petroleum refineries

Silicic acid, aluminum salt: ACTIVE

Silicic acid (H2SiO3), aluminum salt (3:2): ACTIVE